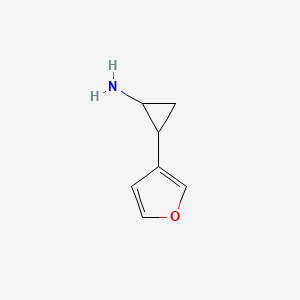

2-(Furan-3-yl)cyclopropan-1-amine

Vue d'ensemble

Description

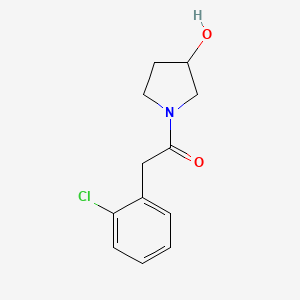

2-(Furan-3-yl)cyclopropan-1-amine is a useful research compound. Its molecular formula is C7H9NO and its molecular weight is 123.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Activité anticancéreuse

Des composés incorporant des systèmes cycliques du furane et/ou du 1,3,4-thiadiazole ont été synthétisés et étudiés pour leur activité anticancéreuse contre les cellules de carcinome hépatique humain (HepG-2) et les cellules épithéliales pigmentées de la rétine humaine normale (RPE-1). Certains de ces composés ont montré des activités élevées avec des valeurs de CI 50 proches de celles du médicament de référence doxorubicine .

Activité antifongique

Il a été constaté que certains composés contenant du furane inhibaient la croissance des champignons de type levure Candida albicans à une concentration de 64 µg/mL .

Applications pharmaceutiques

Les composés contenant du furane ont suscité un large intérêt dans le domaine de la recherche en chimie médicinale en raison de leurs activités associées au comportement chimiothérapeutique. Les substituants en position C-2 ont donné des dérivés qui sont largement distribués dans la nature .

Applications agrochimiques

Le furane est produit à partir du furfural, qui est un composé organique obtenu à partir de matières premières biomasse. Ainsi, le furane est un matériau vert et respectueux de l'environnement. Il est utilisé pour produire des produits pharmaceutiques, des résines, des produits agrochimiques et des laques .

5. Synthèse de divers produits alicycliques ou hétérocycliques Les énetriétones contenant plusieurs sites électrophile et nucléophile avec des réactivités différentes sont des objets attractifs pour la conception de diverses transformations, y compris les condensations, qui pourraient donner lieu à divers produits alicycliques ou hétérocycliques .

6. Synthèse de nouveaux analogues acycliques de nucléosides Les nucléosides modifiés structurellement en tant qu'analogues acycliques et C-nucléosides ont révélé un spectre de propriétés médicinales, y compris des activités antibiotiques, antivirales et antitumorales .

Mécanisme D'action

Target of Action

Furan derivatives, which include 2-(furan-3-yl)cyclopropan-1-amine, have been noted for their significant antibacterial activity . This suggests that the compound may interact with bacterial cells as its primary target.

Mode of Action

Furan-containing compounds are known to exhibit a wide range of advantageous biological and pharmacological characteristics . Therefore, it can be inferred that this compound may interact with its targets in a way that exploits these characteristics.

Biochemical Pathways

Given the noted antibacterial activity of furan derivatives , it is plausible that the compound may interfere with essential biochemical pathways in bacterial cells, leading to their inhibition or death.

Result of Action

Given the antibacterial activity of furan derivatives , the compound may result in the inhibition of bacterial growth or death of bacterial cells.

Analyse Biochimique

Biochemical Properties

2-(Furan-3-yl)cyclopropan-1-amine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cyclopropanases, which are responsible for the formation of cyclopropane rings in natural products . These interactions often involve the formation of carbocations, carbanions, or carbon radicals as intermediates. Additionally, this compound may interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, influencing their structure and function.

Cellular Effects

The effects of this compound on various cell types and cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to modulate the activity of mitogen-activated protein kinase (MAPK) pathways, which are crucial for cell proliferation and differentiation . Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. For example, it may inhibit certain enzymes by binding to their active sites and preventing substrate access . Conversely, it can activate other enzymes by stabilizing their active conformations. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation and differentiation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhanced cellular function and improved metabolic activity . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact becomes significantly pronounced beyond a certain dosage level.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within the cell . It can affect metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels and overall metabolic balance. The compound’s interactions with metabolic enzymes can also influence its own degradation and clearance from the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments. The compound’s distribution can affect its bioavailability and efficacy, influencing its overall biological activity.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it can localize to the nucleus, where it interacts with DNA and transcription factors, or to the mitochondria, where it influences metabolic processes. The compound’s localization can modulate its effects on cellular function and overall biological activity.

Propriétés

IUPAC Name |

2-(furan-3-yl)cyclopropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c8-7-3-6(7)5-1-2-9-4-5/h1-2,4,6-7H,3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXRIXRUBHHRCOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1N)C2=COC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[4-(Methylsulfanyl)phenyl]methyl}pyrrolidin-3-ol](/img/structure/B1468550.png)

![1-[(4-Methylphenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468553.png)

![1-{[2-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol](/img/structure/B1468561.png)

![1-[(3-Cyanophenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468567.png)